1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one

Lipophilicity LogP Drug-likeness

Sourcing a brominated ortho-hydroxy aryl ketone with a sterically shielded carbonyl often forces compromises between reactivity and chemoselectivity. This compound addresses that gap: the tert-butyl (pivaloyl) ketone resists nucleophilic attack during Suzuki or Buchwald-Hartwig couplings, eliminating protection/deprotection steps. The 3-bromo handle enables reliable C-C bond formation, while the 2-OH group provides intramolecular hydrogen bonding that reduces apparent H-bond donor count and improves CNS drug-likeness (TPSA 37.3 Ų, XLogP3-AA 4.3). Measurable outcomes include a 25-fold partition-coefficient advantage over acetyl analogs at the building-block stage and broader synthetic latitude in multi-step sequences.

Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
Cat. No. B13276666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)O)C(=O)C(C)(C)C
InChIInChI=1S/C12H15BrO2/c1-7-5-8(10(14)9(13)6-7)11(15)12(2,3)4/h5-6,14H,1-4H3
InChIKeyRFLOTMMSBGBSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one: Technical Baseline for Procurement Specification


1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one (CAS 1247228-68-7) is a brominated ortho-hydroxy pivalophenone derivative with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol [1]. This compound belongs to the class of aromatic hydroxyketones that serve as versatile building blocks in pharmaceutical and fine chemical synthesis [2]. Its structural features include a tert-butyl (pivaloyl) ketone moiety, a phenolic hydroxyl group at the 2-position, a bromine substituent at the 3-position, and a methyl group at the 5-position of the aromatic ring. The computed XLogP3-AA of 4.3 indicates substantial lipophilicity, while its topological polar surface area (TPSA) of 37.3 Ų, single hydrogen bond donor, and two hydrogen bond acceptors define its physicochemical profile [1].

Why Close Analogs of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one Cannot Be Casually Substituted


Substituting this compound with a seemingly similar analog—such as the acetyl (C₂), propionyl (C₃), isobutyryl (i-C₄), or the non-brominated pivaloyl derivative—introduces quantifiable changes in lipophilicity, steric profile, and synthetic utility that can alter reaction outcomes, biological activity, and downstream physicochemical properties. The tert-butyl ketone is significantly more lipophilic (ΔXLogP3-AA of +1.4 vs acetyl, +1.0 vs propionyl/isobutyryl) [1][2][3], more sterically hindered at the carbonyl, and uniquely combines the bromine handle for cross-coupling with the ortho-hydroxy motif for intramolecular hydrogen bonding. These differences are not cosmetic; they directly impact reactivity in Pd-catalyzed transformations, metabolic stability in bioactive molecules, and the conformational behavior of derived products. The quantitative evidence below demonstrates that selection of this specific derivative over its closest analogs is a decision with measurable consequences.

Quantitative Differentiation Evidence for 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one


Lipophilicity Gradient Across Acyl Chain Length: Pivaloyl vs Acetyl, Propionyl, and Isobutyryl Analogs

The target compound exhibits an XLogP3-AA of 4.3, representing a significant lipophilicity increase over its shorter-chain analogs: the acetyl derivative (XLogP3-AA 2.9), the propionyl derivative (XLogP3-AA 3.3), and the isobutyryl derivative (LogP 3.3) [1][2][3]. The ΔLogP of +1.4 versus the acetyl analog corresponds to an approximately 25-fold increase in predicted octanol-water partition coefficient, placing this compound substantially closer to typical drug-like space for membrane-permeable scaffolds.

Lipophilicity LogP Drug-likeness Membrane permeability

Steric Bulk at the Carbonyl: Impact of tert-Butyl vs Methyl, Ethyl, and Isopropyl Ketones on Reactivity

The pivaloyl (tert-butyl ketone) group introduces substantially greater steric congestion around the carbonyl carbon than any of the smaller acyl analogs. While the acetyl analog has minimal steric shielding (one rotatable bond), the pivaloyl group presents a quaternary α-carbon with three methyl groups that restrict nucleophilic attack trajectories. This steric differentiation is well-established: pivaloyl esters and amides exhibit hydrolysis rates orders of magnitude slower than their acetyl counterparts due to steric shielding [1]. The rotatable bond count increases from 1 (acetyl) to 2 (propionyl, isobutyryl, pivaloyl), but the key difference lies in the α-carbon substitution (quaternary vs secondary vs primary), which is not captured by simple rotatable bond metrics.

Steric hindrance Carbonyl reactivity Nucleophilic addition Protecting group strategy

Bromine Regiochemistry: 3-Bromo vs 5-Bromo Positional Isomer and Implications for Cross-Coupling Reactivity

The target compound bears the bromine at the 3-position (ortho to hydroxyl, para to methyl), whereas the regioisomer 1-(5-bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one (CAS 1341153-89-6) [1] positions the bromine at the 5-position (para to hydroxyl, ortho to methyl). The electronic environment of the aryl bromide differs substantially between these isomers: in the 3-bromo isomer, the bromine is conjugated with the electron-withdrawing carbonyl via the aromatic ring and experiences the electron-donating effect of the ortho-hydroxyl group, whereas in the 5-bromo isomer, the bromine is para to the hydroxyl and ortho to the methyl group. This electronic difference translates to different reactivity in Pd-catalyzed cross-coupling reactions, where oxidative addition rates are sensitive to aryl bromide electron density [2].

Regioselectivity Suzuki coupling Cross-coupling Aryl bromide reactivity

Scaffold Precedence: 3-Bromo-2-hydroxy-5-methylphenyl Motif in Serine Protease Inhibitor Development

The 3-bromo-2-hydroxy-5-methylphenyl scaffold has established precedence as a key pharmacophoric element in serine protease inhibitor programs. The derivative 2-(3-bromo-2-hydroxy-5-methylphenyl)-1H-indole-5-carboxamidine (CHEMBL95097) demonstrated a Ki of 280 nM against human urokinase-type plasminogen activator (uPA) and was also active against Factor Xa [1][2]. Additionally, 3-benzyl-2-(3-bromo-2-hydroxy-5-methylphenyl)-1H-indole-5-carboxamidine (CHEMBL50933) showed a Ki of 20 nM against Factor Xa [3]. These data establish that the 3-bromo-2-hydroxy-5-methylphenyl substructure—common to both these bioactive compounds and the target compound—is a validated starting point for serine protease inhibitor design. The target compound's pivaloyl ketone offers a sterically differentiated anchor point for further elaboration compared to the aldehyde or acetyl precursors typically used in these programs.

Serine protease inhibition Urokinase (uPA) Factor Xa Medicinal chemistry

Intramolecular Hydrogen Bonding: Ortho-Hydroxy Ketone Motif Differentiates from Non-Hydroxy and Meta/Para-Hydroxy Analogs

The ortho relationship between the hydroxyl group and the carbonyl in this compound enables a six-membered intramolecular hydrogen bond (IMHB) that is absent in the non-hydroxylated analog 1-(4-bromophenyl)-2,2-dimethylpropan-1-one (CAS 30314-45-5) and geometrically impossible in meta- or para-hydroxy isomers. Spectroscopic studies of ortho-hydroxy acetophenones and related ketones have established that this IMHB persists in solution and modulates both the acidity of the phenolic OH and the electrophilicity of the carbonyl carbon [1]. The IMHB reduces the effective hydrogen bond donor capacity of the phenol (apparent HBD count may be functionally <1), alters the compound's chromatographic behavior, and influences metal-chelating properties.

Intramolecular hydrogen bond Conformational restriction Physicochemical properties ortho-Hydroxy ketone

Optimal Application Scenarios for 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2,2-dimethylpropan-1-one Based on Quantitative Evidence


Medicinal Chemistry: Serine Protease Inhibitor Lead Optimization Requiring Enhanced Lipophilicity

When elaborating the validated 3-bromo-2-hydroxy-5-methylphenyl scaffold toward uPA or Factor Xa inhibitors, the pivaloyl ketone provides a starting LogP of 4.3, which is +1.0 to +1.4 log units higher than the acetyl or propionyl analogs [1][2][3]. This increased lipophilicity can be leveraged to improve membrane permeability or to compensate for polarity introduced by downstream polar functional groups during library synthesis. The steric bulk of the tert-butyl group may also reduce ketone metabolic reduction, a common clearance pathway for aryl methyl ketones.

Diversity-Oriented Synthesis via Sequential Cross-Coupling at the Bromine Position

The 3-bromo substituent serves as a reliable handle for Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reactions [1]. The distinct electronic environment of the 3-position (ortho to OH, meta to carbonyl) differentiates this regioisomer from the 5-bromo analog (CAS 1341153-89-6) in terms of oxidative addition kinetics. For library synthesis requiring C–C bond formation at this position, the target compound offers a sterically protected ketone that tolerates the basic conditions of Suzuki coupling without competitive nucleophilic addition at the carbonyl.

Physicochemical Property Modulation: LogP-Driven CNS or Membrane-Targeted Programs

With an XLogP3-AA of 4.3 and a TPSA of 37.3 Ų, this compound resides in a physicochemical space compatible with CNS drug-like properties (typically LogP 2–5, TPSA < 90 Ų) [1]. The ortho-hydroxy IMHB effectively reduces the apparent hydrogen bond donor count, improving the predicted CNS MPO score relative to non-chelated phenolic analogs. For programs targeting intracellular or CNS targets where logP optimization is critical, selecting this compound over the acetyl analog (XLogP3-AA = 2.9) provides a 25-fold partition coefficient advantage at the building block stage.

Protecting-Group-Free Synthetic Routes Exploiting Steric Differentiation

The pivaloyl ketone's substantial steric hindrance at the carbonyl can be exploited for chemoselective transformations where the ketone must remain intact while other functional groups are manipulated. In multi-step sequences involving nucleophilic reagents (e.g., Grignard additions, hydride reductions), the tert-butyl ketone is significantly less reactive than methyl, ethyl, or isopropyl ketones, potentially eliminating the need for ketone protection-deprotection steps and improving overall synthetic efficiency [1].

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